3-Amino-1-butyl-1,2-dihydropyridin-2-one
Description
Overview of Dihydropyridinones as Privileged Heterocyclic Scaffolds
Dihydropyridinones are recognized as "privileged scaffolds" in medicinal chemistry. This term denotes molecular structures that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for the development of new therapeutic agents. Their broad spectrum of pharmacological activities includes, but is not limited to, antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.gov The versatility of the dihydropyridinone core allows for the synthesis of large and diverse compound libraries, which is a crucial strategy in modern drug discovery. nih.gov
Structural Features and Classification of Dihydropyridinone Isomers
Isomerism, a phenomenon where compounds share the same molecular formula but differ in atomic arrangement, is a key aspect of dihydropyridinone chemistry. researchgate.net Dihydropyridinones can exist as various positional isomers, with the most common being the 1,2-dihydropyridinones (also known as 2-pyridones) and 1,4-dihydropyridinones. Further structural diversity arises from tautomerism, where these compounds can exist in equilibrium with their corresponding hydroxypyridine forms.
The nomenclature and classification of these isomers are critical for understanding their chemical behavior and biological activity. For instance, 3,4-dihydro-2(1H)-pyridones are structural analogs of the well-known 1,4-dihydropyridines. nih.gov The specific placement of substituents on the dihydropyridinone ring profoundly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological macromolecules.
Table 1: Key Dihydropyridinone Isomers
| Isomer Type | General Structure | Key Features |
| 1,2-Dihydropyridin-2-one | Lactam structure, also known as 2-pyridone. Can exhibit tautomerism with 2-hydroxypyridine. | |
| 1,4-Dihydropyridinone | A common core in calcium channel blockers. | |
| 3,4-Dihydro-2(1H)-pyridone | A versatile building block in organic synthesis. nih.gov |
Historical Context of Dihydropyridinone Synthesis and Research
The synthesis of dihydropyridinone derivatives has a rich history, with foundational methods like the Hantzsch pyridine (B92270) synthesis, discovered in 1881, being adaptable for the creation of these scaffolds. Another cornerstone is the Biginelli reaction, first described in 1893, which provides a straightforward route to dihydropyrimidinones, close relatives of dihydropyridinones. nih.gov Over the decades, synthetic methodologies have evolved significantly, with the introduction of multicomponent reactions, the use of novel catalysts, and the development of more sustainable, "green" chemistry approaches. nih.gov This continuous innovation in synthetic chemistry has been a primary driver of the sustained interest in dihydropyridinones for both academic research and industrial drug development.
Significance of the 3-Amino-1,2-dihydropyridin-2-one Core in Chemical Synthesis
The 3-amino-1,2-dihydropyridin-2-one core is a particularly valuable building block in organic synthesis. The presence of the amino group provides a reactive handle for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of more complex heterocyclic systems. nih.gov For example, this core can be synthesized through methods such as the Hofmann rearrangement of 2-oxo-1,2-dihydropyridine-3-carboxamides or the hydrolysis of oxazolo[5,4-b]pyridin-2(1H)-ones. nih.gov The strategic placement of the amino group at the 3-position influences the electronic properties of the pyridinone ring, which can be leveraged in various chemical reactions and is also critical for directing the biological activity of the final compounds.
Defining the Research Scope for 3-Amino-1-butyl-1,2-dihydropyridin-2-one
A thorough review of the scientific literature reveals a notable scarcity of research specifically focused on this compound. While numerous studies have explored the synthesis and properties of analogous compounds with different N-substituents—such as methyl, nih.gov ethyl, uni.lu tert-butyl, evitachem.com and benzyl (B1604629) uni.lu groups—the n-butyl derivative remains largely uncharacterized.
Therefore, this article will proceed by first examining the established synthesis and properties of closely related 3-amino-1-alkyl-1,2-dihydropyridin-2-ones. This analysis of known analogs will provide a predictive framework for understanding the likely chemical characteristics and potential synthetic routes applicable to the target compound. The discussion will then highlight the existing knowledge gap and underscore the need for future research to isolate, characterize, and evaluate the specific properties of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-amino-1-butylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-2-3-6-11-7-4-5-8(10)9(11)12/h4-5,7H,2-3,6,10H2,1H3 |
InChI Key |
MFDZZZFSEPCHED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Advanced Derivatization and Functionalization Strategies of the Dihydropyridinone Core
Post-Synthesis Modifications on the Dihydropyridinone Ring System
The 1,2-dihydropyridin-2-one ring is an electron-rich system, making it susceptible to various electrophilic and cycloaddition reactions. Post-synthesis modifications allow for the introduction of diverse functional groups onto the core structure.
Key reactions on the dihydropyridinone ring include:
Electrophilic Substitution: Halogenation, nitration, and Friedel-Crafts-type reactions can occur at the electron-rich C4 and C6 positions. The regioselectivity is often influenced by the existing substituents and reaction conditions.
Cycloaddition Reactions: The C5-C6 double bond can participate in Diels-Alder reactions, acting as a diene or dienophile to construct bicyclic systems. rsc.org For instance, [3+3] cycloaddition with α,β-unsaturated iminium ions can yield substituted 1,2-dihydropyridines. rsc.org
Oxidation/Reduction: The dihydropyridine (B1217469) ring can be aromatized to the corresponding pyridone or reduced to the piperidinone ring, providing access to different saturation levels of the heterocyclic core.
C-H Functionalization: Modern transition-metal-catalyzed C-H activation provides a powerful tool for directly introducing alkyl or aryl groups onto the heterocycle without pre-functionalization. escholarship.orgnih.govnih.gov Rhodium-catalyzed reactions, for example, have been successfully used for the alkylation and arylation of various nitrogen heterocycles. nih.govnih.gov
| Reaction Type | Reagents & Conditions | Position(s) Functionalized | Product Type |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS), CCl₄, reflux | C4, C6 | Bromo-dihydropyridinone |
| Nitration | HNO₃/H₂SO₄, 0 °C | C4 | Nitro-dihydropyridinone |
| [4+2] Cycloaddition | Maleic anhydride, Toluene, 110 °C | C4, C6 | Fused bicyclic adduct |
| Rhodium-Catalyzed C-H Alkylation | RhCl(PPh₃)₃, olefin, acid co-catalyst | C4, C6 | Alkyl-dihydropyridinone |
Functionalization at the Amine Moiety (C3-Amino)
The primary amino group at the C3 position is a key site for derivatization, allowing for the introduction of a wide array of functionalities through well-established amine chemistry.
Common modifications include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a robust method for introducing aryl, alkyl, or heterocyclic carbonyl groups.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.
Alkylation and Arylation: The amino group can undergo mono- or di-alkylation with alkyl halides. organic-chemistry.org Reductive amination with aldehydes or ketones is another effective method for introducing substituted alkyl groups. google.com Palladium- or copper-catalyzed cross-coupling reactions can be employed for N-arylation.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | Benzoyl chloride, Pyridine (B92270) | Benzamide |
| Sulfonylation | Tosyl chloride, Triethylamine | Tosylsulfonamide |
| Reductive Amination | Acetone (B3395972), NaBH(OAc)₃ | Isopropylamine |
| Urea Formation | Phenyl isocyanate, CH₂Cl₂ | N-Phenylurea |
Regioselective Functionalization of the Pyridinone Nitrogen (N1-position)
Selective functionalization at the N1-position is crucial for modulating the properties of the molecule without altering the C3-amino group. Regioselectivity can be challenging due to the presence of two nucleophilic nitrogen atoms. However, steric and electronic factors can be exploited to direct reactions to the N1 site.
Strategies for regioselective N1-functionalization include:
Steric Hindrance: The C3-amino group is generally more sterically hindered than the N1-pyridinone nitrogen, particularly after acylation. This difference can be used to direct larger electrophiles to the N1 position. Using a sterically hindered base can favor N1 alkylation. researchgate.net
Mitsunobu Reaction: The Mitsunobu reaction, using triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), provides a mild and efficient method for the N-alkylation of pyridones with a wide range of alcohols. researchgate.net This method is known for its high regioselectivity for the ring nitrogen in similar systems. researchgate.net
Phase Transfer Catalysis (PTC): Conditions using a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with a strong base have been shown to achieve selective N1-alkylation on related dihydropyrimidinone scaffolds. researchgate.net
| Method | Reagents | Substrate Scope | Key Feature |
| Mitsunobu Reaction | PPh₃, DIAD, Alcohol | Primary & Secondary Alcohols | High regioselectivity for N1. researchgate.net |
| Phase Transfer Catalysis | Alkyl halide, NaOH (aq), TBAHSO₄ | Alkyl Halides | Mild conditions, good tolerance for other functional groups. researchgate.net |
| Deprotonation-Alkylation | NaH, then Alkyl halide in DMF | Primary Alkyl Halides | Strong base favors deprotonation of the more acidic N1-H. |
Side Chain Modifications on the Butyl Group
The N1-butyl group offers another handle for derivatization, allowing for the introduction of functionality distal to the core ring system. These modifications can be used to attach reporter groups, linkers for conjugation, or groups that modulate pharmacokinetic properties.
Approaches for side chain modification include:
Terminal Functionalization: One common strategy involves using a pre-functionalized butyl halide (e.g., 1-bromo-4-chlorobutane) during the initial N1-alkylation step. The terminal halide can then be displaced by various nucleophiles (e.g., azides, amines, thiols) to install the desired functionality.
Radical Halogenation: Free-radical halogenation (e.g., with NBS) can introduce a bromine atom onto the butyl chain, although this method may lack regioselectivity and lead to a mixture of products.
Oxidation: Selective oxidation of the terminal methyl group to a carboxylic acid or alcohol is challenging but can be achieved using powerful oxidizing agents or enzymatic methods, though this often requires specific substrate features not inherently present.
Introduction of Stereogenic Centers via Derivatization
Introducing chirality into the 3-amino-1-butyl-1,2-dihydropyridin-2-one scaffold is of significant interest for developing stereochemically pure compounds. Stereogenic centers can be created at various positions through asymmetric synthesis or diastereoselective derivatization. youtube.com
Methods for introducing stereocenters include:
Asymmetric Hydrogenation: The C5-C6 double bond can be hydrogenated using a chiral catalyst (e.g., a Rh- or Ru-based complex with a chiral phosphine (B1218219) ligand) to create two new stereocenters at C5 and C6 with high diastereoselectivity and enantioselectivity.
Diastereoselective Addition: Michael addition of nucleophiles to the C4 position of a related α,β-unsaturated system can be rendered diastereoselective by a pre-existing chiral center or the use of a chiral auxiliary.
Derivatization with Chiral Reagents: The C3-amino group can be derivatized with a chiral reagent to form diastereomers, which can then be separated chromatographically. researchgate.net Subsequent cleavage of the chiral auxiliary yields the enantiomerically pure amine.
Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic mixtures, for example, by selectively acylating one enantiomer of the C3-amino group.
All dihydropyridines that are not symmetrically substituted possess at least one chiral center, and their biological effects can differ between enantiomers. nih.gov
Formation of Fused Ring Systems and Polycyclic Dihydropyridinones
The dihydropyridinone core can serve as a template for the construction of more complex, polycyclic architectures. Annulation reactions, where a new ring is fused to the existing scaffold, can lead to novel chemical entities with rigid conformations.
Strategies for forming fused systems include:
Intramolecular Cyclization: A functional group on a substituent can react with a position on the dihydropyridinone ring. For example, a C4-aryl group bearing an ortho-amino or hydroxyl group could undergo intramolecular cyclization to form a new five- or six-membered ring.
Ring-Closing Metathesis (RCM): If both the N1 and C4 positions are functionalized with alkenyl chains, RCM using a Grubbs-type catalyst can form a new ring bridging these two positions.
Pictet-Spengler or Bischler-Napieralski type Reactions: By introducing appropriate side chains at the C3 or C4 positions, classic cyclization reactions can be employed to build fused isoquinoline-like structures.
Multi-component Reactions: The dihydropyridinone itself can be constructed through multi-component reactions like the Biginelli or Hantzsch-type reactions, which can be adapted to yield fused systems by using cyclic starting materials or bifunctional reagents. nih.gov
Mechanistic Investigations of Dihydropyridinone Formation Reactions
Elucidation of Reaction Pathways for Key Synthetic Methods
The formation of the 3-Amino-1-butyl-1,2-dihydropyridin-2-one core can be approached through several synthetic strategies, each with its own distinct reaction pathway. Multicomponent reactions (MCRs) are particularly prominent for their efficiency and atom economy in constructing complex molecules in a single step. rsc.orgnih.gov
While the classical Biginelli and Hantzsch reactions typically yield dihydropyrimidinones and 1,4-dihydropyridines respectively, analogous multicomponent strategies are employed for the synthesis of dihydropyridin-2-ones. nih.govnih.govsemanticscholar.org A plausible MCR pathway to a precursor of this compound could involve the condensation of an enolizable carbonyl compound, an aldehyde, and an amine source.
For instance, a one-pot, three-component reaction for the synthesis of N-amino-2-pyridone derivatives involves the reaction of an aryl aldehyde, malononitrile (B47326), and cyanoacetic hydrazide. tandfonline.com The proposed mechanism for such a reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the cyanoacetic hydrazide to the resulting benzylidene intermediate. The final step is an intramolecular cyclization of the intermediate to form the N-amino-2-pyridone ring system. tandfonline.com
The Hantzsch dihydropyridine (B1217469) synthesis, though typically forming 1,4-dihydropyridines, shares mechanistic features with dihydropyridinone syntheses, such as the initial formation of key intermediates through Knoevenagel and Michael-type additions. semanticscholar.org A Hantzsch-like pathway for dihydropyridinone formation would involve the condensation of a β-ketoester, an aldehyde, and an amine, leading to a dihydropyridone structure. semanticscholar.org
Catalysts play a pivotal role in directing the reaction pathway, enhancing reaction rates, and influencing the stereoselectivity of dihydropyridinone synthesis. A variety of catalytic systems have been explored for these transformations.
Organocatalysts: Proline and its derivatives are effective organocatalysts in the synthesis of pyridinones. nih.gov For example, L-proline can catalyze the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. nih.gov The mechanism likely involves the formation of an enamine intermediate from the dicarbonyl compound and proline, which then reacts with the other components. Natural product-based catalysts like betaine (B1666868) and guanidine (B92328) carbonate have also been successfully employed in the one-pot, two-step synthesis of 6-amino-2-pyridone derivatives. nih.govresearchgate.net
Metal Catalysts: Lewis acids such as zinc bromide, ferric chloride, and copper(II) triflate have been used to catalyze the synthesis of 3,4-dihydropyridin-2-ones. semanticscholar.org These catalysts activate the carbonyl group of the aldehyde, facilitating the initial condensation step. Palladium catalysts have been used in the synthesis of 3-hydroxy-2-piperidinone carboxamides through a catalytic ring-opening aminolysis, which proceeds via an acyl C-O bond cleavage.
Halogen-Bonding Catalysts: While not explicitly detailed for this compound, halogen bonding is an emerging strategy in catalysis that could be applicable. This involves the use of halogenated compounds to activate substrates through non-covalent interactions.
The following table summarizes the role of different catalysts in analogous dihydropyridinone syntheses.
Table 1: Role of Catalysts in Dihydropyridinone Synthesis| Catalyst Type | Example Catalyst | Role in Mechanism | Typical Reaction |
|---|---|---|---|
| Organocatalyst | L-Proline | Enamine formation, activation of carbonyl compounds | One-pot synthesis of 2-(1H)-pyridinones nih.gov |
| Organocatalyst | Guanidine Carbonate | Base catalyst in condensation and cyclization steps | One-pot, two-step synthesis of 6-amino-2-pyridones nih.govresearchgate.net |
| Metal Catalyst | ZnBr₂ | Lewis acid activation of aldehydes | Synthesis of 3,4-dihydropyridin-2-ones semanticscholar.org |
Transition State Analysis in Dihydropyridinone Synthesis
While specific transition state analysis for the synthesis of this compound is not available, computational studies on related reactions like the Biginelli synthesis provide insights. The stereochemical outcome of many dihydropyridinone syntheses is determined at the transition state of the key bond-forming steps. For instance, in asymmetric syntheses, the catalyst and substrate form a chiral complex, and the transition state geometry of the subsequent cyclization or addition step dictates the enantioselectivity of the final product. The energy differences between competing transition states, often influenced by steric and electronic factors, determine the major product formed.
Intermediates Identification and Characterization
The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. youtube.comyoutube.comyoutube.com In multicomponent reactions leading to dihydropyridinones, several key intermediates are often proposed.
In a Biginelli-type reaction, an acylimine intermediate, formed from the condensation of the aldehyde and urea (B33335) (or in this case, a substituted amine), is a key electrophilic species. mdpi.com This intermediate then reacts with an enolate to form an open-chain ureide, which subsequently cyclizes and dehydrates to yield the dihydropyrimidine (B8664642) product. mdpi.com
In the synthesis of N-amino-2-pyridones, a benzylidene intermediate is formed from the initial Knoevenagel condensation. tandfonline.com This intermediate can often be isolated or detected spectroscopically. The subsequent Michael adduct formed by the addition of the amine component is another key intermediate that undergoes intramolecular cyclization.
The following table provides examples of key intermediates in dihydropyridinone formation reactions.
Table 2: Key Intermediates in Dihydropyridinone Formation| Reaction Type | Key Intermediate | Method of Identification | Reference |
|---|---|---|---|
| Biginelli-like Reaction | Acylimine | Inferred from mechanistic studies | mdpi.com |
| Multicomponent Pyridone Synthesis | Benzylidene derivative | Inferred from mechanistic studies | tandfonline.com |
| Multicomponent Pyridone Synthesis | Michael Adduct | Inferred from mechanistic studies | tandfonline.com |
| Pyridazin-3-one Synthesis | Alkylidene intermediate | Inferred from plausible mechanism | mdpi.com |
Kinetic Studies of Dihydropyridinone-Forming Reactions
Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and reactant concentrations. While specific kinetic data for the synthesis of this compound are not documented, studies on related Biginelli reactions have been performed. These studies often reveal the rate-determining step of the reaction. For example, in some proposed mechanisms for the Biginelli reaction, the initial condensation to form the acylimine intermediate is the rate-limiting step. In others, the C-N bond formation during the cyclization step is considered rate-determining. Understanding the kinetics is essential for optimizing reaction conditions to achieve higher yields and shorter reaction times.
The following table illustrates a hypothetical kinetic study for a dihydropyridinone synthesis, showing the effect of catalyst loading on reaction yield and time.
Table 3: Illustrative Kinetic Data for a Catalyzed Dihydropyridinone Synthesis| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 0 | 24 | <10 |
| 2 | 5 | 12 | 65 |
| 3 | 10 | 8 | 85 |
| 4 | 15 | 8 | 87 |
This data illustrates that the reaction is significantly slower without a catalyst and that increasing the catalyst loading up to a certain point improves the reaction rate and yield.
Advanced Spectroscopic Characterization of 3 Amino 1 Butyl 1,2 Dihydropyridin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy offers insights into the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. In a typical derivative of 3-Amino-1-butyl-1,2-dihydropyridin-2-one, distinct signals would be expected for the protons on the dihydropyridinone ring, the butyl chain, and the amino group.
For instance, in the ¹H NMR spectrum of a related compound, 1,4-Dimethyl-1,2-dihydropyridine-2-one, the ring protons appear at specific chemical shifts: H-3 at approximately 6.18 ppm, H-5 at 5.92 ppm, and H-6 at 7.23 ppm. chemicalbook.com The protons of the butyl group in a this compound derivative would exhibit characteristic multiplets in the upfield region of the spectrum. The terminal methyl group (CH₃) would likely appear as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the nitrogen and each other would present as more complex multiplets due to spin-spin coupling. The protons of the amino group (NH₂) often appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
Table 1: Representative ¹H NMR Data for a Substituted Dihydropyridinone Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-6 | 7.81 | d | 8.0 |
| H-5 | 5.72 | d | 8.0 |
| N-CH₂- | 3.90 | q | 6.4 |
| -CH₂- | 1.91 | m | - |
| -CH₂- | 1.10-0.95 | m | - |
| -CH₃ | 0.90 | t | 8.2 |
| NH₂ | 4.5-5.5 | br s | - |
Note: This data is illustrative and based on analogous structures. researchgate.net The exact chemical shifts and coupling constants for this compound would vary.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For a this compound derivative, the spectrum would reveal signals for the carbonyl carbon, the olefinic carbons of the dihydropyridinone ring, the carbon bearing the amino group, and the four distinct carbons of the butyl chain.
The carbonyl carbon (C=O) is characteristically found in the downfield region of the spectrum, often above 160 ppm. The sp²-hybridized carbons of the ring would also resonate at downfield shifts, typically between 100 and 150 ppm. The sp³-hybridized carbons of the butyl group would appear in the upfield region, generally below 60 ppm. For example, in a related dihydropyridine (B1217469) derivative, the ring carbons C-2 and C-4 (quaternary carbons) appear at 150.9 ppm and 163.6 ppm respectively, while the CH carbons of the ring (C-5 and C-6) are observed at 102.6 ppm and 143.2 ppm. researchgate.net
Table 2: Representative ¹³C NMR Data for a Substituted Dihydropyridinone Derivative
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (C-2) | ~165 |
| C-3 | ~110 |
| C-4 | ~145 |
| C-5 | ~105 |
| C-6 | ~140 |
| N-CH₂ | ~50 |
| -CH₂- | ~30 |
| -CH₂- | ~20 |
| -CH₃ | ~14 |
Note: This data is illustrative and based on analogous structures. researchgate.netspectrabase.com The exact chemical shifts for this compound would vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex molecules. nih.govharvard.edulibretexts.orgresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For a this compound derivative, COSY would show correlations between adjacent protons in the butyl chain and between neighboring protons on the dihydropyridinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, which are already assigned from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is crucial for piecing together the molecular structure by identifying long-range connectivities. For example, it can show a correlation between the N-CH₂ protons of the butyl group and the C-2 and C-6 carbons of the dihydropyridinone ring, confirming the point of attachment.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational transitions, providing a molecular fingerprint.
Characteristic Vibrational Modes of the Dihydropyridinone Ring
The dihydropyridinone ring exhibits a series of characteristic vibrational modes. The C=C stretching vibrations of the conjugated system typically appear in the 1650-1550 cm⁻¹ region of the IR and Raman spectra. The C-H stretching vibrations of the olefinic protons are expected above 3000 cm⁻¹. Ring breathing modes and other skeletal vibrations can also be observed at lower frequencies, providing further structural information.
Identification of Amino and Carbonyl Functional Groups
The amino (NH₂) and carbonyl (C=O) groups give rise to strong and characteristic absorption bands in the IR spectrum.
Amino Group (NH₂): The N-H stretching vibrations of a primary amine typically appear as two distinct bands in the region of 3500-3300 cm⁻¹. The N-H bending (scissoring) vibration is usually observed around 1650-1580 cm⁻¹.
Carbonyl Group (C=O): The C=O stretching vibration of the amide group (lactam) in the dihydropyridinone ring is expected to be a strong band in the IR spectrum, typically in the range of 1680-1630 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group.
Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3500-3300 |
| Amino (N-H) | Bending (Scissoring) | 1650-1580 |
| Olefinic (C-H) | Stretch | >3000 |
| Carbonyl (C=O) | Stretch | 1680-1630 |
| Alkene (C=C) | Stretch | 1650-1550 |
| Alkyl (C-H) | Stretch | 2960-2850 |
Note: This data is illustrative and based on general spectroscopic principles and data from related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound derivatives. Using electron impact (EI) or soft ionization techniques like electrospray ionization (ESI), the molecular ion peak (M⁺ or [M+H]⁺) provides a precise molecular weight, confirming the elemental composition.
The fragmentation patterns observed in the mass spectrum are particularly revealing. For this compound, fragmentation is expected to occur at the weakest bonds. The molecular ion of an amine typically has an odd nominal mass if it contains an odd number of nitrogen atoms. libretexts.org Key fragmentation pathways for this molecule would include:
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom in the butyl group is expected. This would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.
Loss of the Butyl Group: The entire butyl chain can be cleaved at the N-C bond, resulting in a fragment corresponding to the 3-amino-1,2-dihydropyridin-2-one core.
Ring Fragmentation: Cleavage of the dihydropyridinone ring itself can occur, though this often requires higher energy and can lead to a complex series of smaller fragments.
McLafferty Rearrangement: If applicable, this rearrangement involving the carbonyl group and a gamma-hydrogen on the butyl chain could lead to a characteristic neutral loss.
Predicted mass spectrometry data for related 3-amino-1-alkyl-1,2-dihydropyridin-2-one derivatives highlights the expected adducts and their mass-to-charge ratios in ESI-MS.
| Compound | Adduct | Predicted m/z | Source |
|---|---|---|---|
| 3-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one | [M+H]⁺ | 175.06775 | uni.lu |
| [M+Na]⁺ | 197.04969 | ||
| 3-amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one | [M+H]⁺ | 219.09282 | uni.lu |
| [M+Na]⁺ | 241.07476 |
Analysis of these fragmentation patterns allows for the confirmation of the compound's structure by systematically identifying the constituent parts of the molecule. chemguide.co.uknih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* transitions. nih.govyoutube.com
π→π Transitions:* The dihydropyridinone ring contains conjugated double bonds, which give rise to intense π→π* transitions. These are typically observed in the range of 200-300 nm. The presence of the amino group (an auxochrome) attached to the conjugated system is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength.
n→π Transitions:* The lone pairs of electrons on the nitrogen and oxygen atoms can be excited to an antibonding π* orbital. These n→π* transitions are generally weaker in intensity than π→π* transitions and appear at longer wavelengths, often above 300 nm.
The solvent environment can significantly influence the position of these absorption bands. researchgate.net Polar solvents can stabilize the ground state of polar molecules, often leading to shifts in the absorption maxima. Studies on related 2-amino-3-cyanopyridine (B104079) derivatives have shown that increasing solvent polarity can cause a high wavelength shift. sciforum.net The analysis of these electronic transitions is crucial for understanding the photophysical properties of the molecule, including its potential for fluorescence. thermofisher.com
| Compound Class | Observed Transition Type | Typical Wavelength Range (nm) | Reference |
|---|---|---|---|
| Aromatic Amino Acids | π→π | 250-300 | nih.gov |
| Substituted Pyridines | n→π and π→π* | >240 | researchgate.net |
| Amino-based Flavylium Dyes | - | Bathochromic shift with electron-donating groups | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise coordinates of each atom in the crystal lattice. This allows for the unambiguous determination of the molecule's three-dimensional structure, including bond lengths, bond angles, and conformation. For derivatives of 3-aminopyridin-2-one, this technique is essential for confirming the tautomeric form (keto vs. enol) and the planarity of the ring system. mdpi.com
The crystal structure reveals the precise geometry of the molecule. In related aminopyridine structures, key observations include: mdpi.comnih.gov
Pyridine (B92270) Ring Geometry: The pyridine-2-one ring is expected to be nearly planar, although the substituent at the N1 position can influence this. Intracyclic angles in a related 2-aminopyridin-3-ol ranged from 118.34° to 123.11°. nih.gov
C=O and C-N Bond Lengths: The lengths of the carbonyl (C=O) and various C-N bonds within the ring and involving the amino group confirm the electronic distribution and degree of double-bond character.
Conformation of the Butyl Group: The dihedral angles involving the N1-butyl group define its conformation in the solid state, which is often influenced by packing forces and intermolecular interactions. For instance, in related structures, phenyl groups attached to the ring are often significantly twisted out of the plane of the pyridinone ring. mdpi.com
| Structural Feature | Compound | Observed Value | Reference |
|---|---|---|---|
| N-N Single Bond Length | N′-aminopyridine-2-carboximidamide | 1.424 (5) Å | nih.gov |
| Intracyclic Angle Range | 2-Aminopyridin-3-ol | 118.34 (10)° - 123.11 (10)° | nih.gov |
| Phenyl Group Torsion Angle | 3-[(furan-2-ylmethyl)-amino]-6-methyl-4-phenyl-1H-pyridin-2-one derivative | 47.7° - 55.2° | mdpi.com |
The packing of molecules in the crystal is governed by intermolecular forces. For this compound, the following interactions are critical:
Hydrogen Bonding: The amino group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine ring nitrogen are potential acceptors. This allows for the formation of extensive hydrogen-bonding networks, such as N-H···O and N-H···N bonds, which often dictate the supramolecular architecture. nih.govnih.gov In many aminopyridine and aminopyrimidine crystals, these interactions lead to the formation of dimers, chains, or sheets. nih.govmdpi.comepa.gov
Understanding these interactions is crucial, as they can influence the compound's physical properties, such as melting point and solubility.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to fluoresce, it must have a rigid, planar structure and a suitable electronic configuration that allows for efficient emission from the lowest excited singlet state.
Derivatives of 1,2-dihydropyridine and aminopyridine have been shown to exhibit fluorescence. sciforum.netnih.govacs.org Key findings for related compounds suggest that this compound derivatives could be fluorescent:
Structural Influence: 1,2-Dihydropyridine derivatives with an extended N-benzylideneamine appendage have been shown to have absorption and emission maxima around 420 nm and 600 nm, respectively, with significant Stokes shifts. acs.org
Substituent Effects: The nature and position of substituents on the aminopyridine scaffold can dramatically influence the fluorescence quantum yield. nih.gov
Solvent Effects: The fluorescence emission properties can be sensitive to the solvent environment. For one 1,2-dihydropyridine derivative, a six-fold higher fluorescence was observed in an aqueous buffer compared to its phosphorylated analogue. acs.org
The study of fluorescence provides insight into the excited-state properties of the molecule and is essential for applications in areas such as biological imaging and sensing.
| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 2-amino-6-phenylpyridine-3,4-dicarboxylate (benzylamino) | 390 | 480 | 0.44 | nih.gov |
| 2-amino-6-phenylpyridine-3,4-dicarboxylic acid | - | - | 0.31 | nih.gov |
| 1,2-DHP with N-benzylideneamine appendage | ~420 | ~600 | - | acs.org |
Green Chemistry Principles and Sustainable Synthesis of Dihydropyridinones
Solvent-Free Synthesis Approaches
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, also known as solid-state or neat reaction, offers a compelling alternative by conducting reactions with only the reactants and a catalyst.
This methodology has been successfully applied to the synthesis of dihydropyridinone-related structures, such as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), through multicomponent reactions like the Biginelli reaction. oiccpress.comnih.govnih.gov In these procedures, a mixture of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) is heated in the presence of a catalyst without any solvent. nih.gov The benefits are numerous, including simplified work-up procedures, reduced waste, lower costs, and often, shorter reaction times and higher yields. rsc.org
Several catalytic systems have proven effective under solvent-free conditions. For instance, Brønsted acidic ionic liquids have been used to catalyze the Biginelli condensation at 90°C, achieving good yields in just 30 minutes. nih.gov Similarly, heterogeneous catalysts like zeolite and Envirocat EPZ10 facilitate the reaction under neat conditions, allowing for easy product isolation and catalyst recycling. beilstein-journals.orgscispace.com Microwave irradiation is frequently coupled with solvent-free conditions to further enhance reaction rates and efficiency. rsc.orgchemrxiv.orgnih.gov For example, the synthesis of DHPMs using an acid-functionalized mesoporous polymer catalyst under solvent-free microwave irradiation resulted in excellent yields (89-98%) in as little as 10 minutes. chemrxiv.org
Table 1: Examples of Solvent-Free Synthesis of Dihydropyrimidinone Derivatives
| Catalyst | Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acid-functionalized mesoporous polymer | Biginelli Reaction | Microwave (50 W), 80°C | 10 min | 98 | chemrxiv.org |
| [Btto][p-TSA] (Ionic Liquid) | Biginelli Reaction | Conventional heating, 90°C | 30 min | 85-95 | nih.gov |
| Zeolite (TS-1) | Biginelli Reaction | Conventional heating, 50°C | 10 min | 98 | beilstein-journals.org |
| Ba(NO₃)₂ | Hantzsch Condensation | Microwave | < 3 min | 86-96 | rsc.org |
Use of Recyclable Catalysts and Heterogeneous Catalysis
The development of recoverable and reusable catalysts is a key area of green chemistry, aiming to reduce waste and the cost associated with catalysis. Heterogeneous catalysts, which exist in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction medium), are particularly advantageous as they can be easily separated by simple filtration. nih.govmdpi.com
A variety of recyclable solid catalysts have been developed for dihydropyridinone synthesis:
Clay-Based Catalysts : Montmorillonite KSF and clays (B1170129) impregnated with heteropolyacids (HPA-Clay) have been used as efficient, low-cost, and environmentally friendly solid acid catalysts for the Biginelli reaction. nih.govichem.md
Zeolites : These microporous aluminosilicates, such as TS-1, have been shown to be highly effective and recyclable catalysts for the solvent-free synthesis of dihydropyrimidin-2(1H)-ones. One study demonstrated that the zeolite catalyst could be reused at least seven times without a significant drop in product yield or quality. beilstein-journals.org
Magnetic Nanoparticles : Catalysts such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles offer a novel and efficient method for catalyst recovery. mdpi.com After the reaction, the catalyst can be easily separated from the reaction mixture using an external magnet. This approach has been used in the ultrasound-accelerated Biginelli reaction, with the catalyst being reusable for up to three cycles with minimal loss of activity. mdpi.com
Supported Catalysts : Silicotungstic acid anchored to Amberlyst-15 beads has been employed as a robust heterogeneous catalyst for DHPM synthesis under solvent-free conditions. nih.gov The catalyst was successfully recycled and reused for up to five cycles. nih.gov Similarly, silica-supported copper (II) chloride has been used as a green heterogeneous catalyst under both microwave and thermal conditions. nih.gov
Polymer and Hydrogel Catalysts : Acid-functionalized mesoporous polymers and hydrogels represent an emerging class of reusable catalysts. chemrxiv.orgchemmethod.com A p(AMPS) hydrogel used in the synthesis of Biginelli compounds was easily recovered by filtration and reused multiple times. chemmethod.com An acid-functionalized polymer catalyst was reused for up to five successive cycles without significant depreciation in yields. chemrxiv.org
Table 2: Reusability of Various Heterogeneous Catalysts in Dihydropyrimidinone Synthesis
| Catalyst | Synthesis Method | No. of Cycles | Final Yield/Activity | Reference |
|---|---|---|---|---|
| Zeolite (TS-1) | Biginelli Reaction | 7 | No significant effect on yield | beilstein-journals.org |
| WSi/Amberlyst-15 | Biginelli Reaction | 5 | Yield decreased from 82% to 70% | nih.gov |
| CuFe₂O₄ Nanoparticles | Biginelli Reaction | 3 | Minimal loss of activity | mdpi.com |
| Acid-functionalized mesoporous polymer | Biginelli Reaction | 5 | No significant loss in activity | chemrxiv.org |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. chemrxiv.org This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, which can lead to rapid and efficient energy transfer. nih.govnih.gov
The synthesis of dihydropyridinones and their structural analogs has greatly benefited from microwave irradiation. For instance, novel 2,3-dihydro-4-pyridinones were synthesized in the presence of a Montmorillonite K-10 catalyst with reaction times not exceeding 120 seconds. nih.gov In another study, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using an acid-functionalized polymer catalyst under microwave irradiation yielded products in 10 minutes with 98% yield, whereas conventional heating gave only a 15-25% yield under similar conditions. chemrxiv.org
Microwave-assisted synthesis is often combined with other green chemistry principles, such as the use of solvent-free conditions or recyclable catalysts, to create highly efficient and sustainable protocols. rsc.orgnih.gov A one-pot, three-component Hantzsch condensation to produce fluorescent 1,4-dihydropyridine (B1200194) nucleosides was successfully carried out under solvent-free microwave conditions, yielding products in very short reaction times with high yields (86–96%). rsc.org This method proved superior to conventional heating. rsc.org
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Dihydropyrimidine (B8664642) Synthesis
| Reaction | Catalyst | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Biginelli Reaction | Acid-functionalized polymer | Microwave (80°C) | 10 min | 89-98 | chemrxiv.org |
| Biginelli Reaction | Acid-functionalized polymer | Conventional (80°C) | - | 15-25 | chemrxiv.org |
| Hantzsch Condensation | Ba(NO₃)₂ | Microwave | < 3 min | 86-96 | rsc.org |
| Hantzsch Condensation | Ba(NO₃)₂ | Conventional | 4-5 h | 72-85 | rsc.org |
Aqueous Reaction Media
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, abundance, and low cost. Performing organic reactions in water aligns perfectly with the principles of sustainable chemistry. While organic compounds often have low solubility in water, this can sometimes be an advantage, as the hydrophobic effect can drive reactants together, and products may precipitate out, simplifying purification.
The synthesis of dihydropyridines has been successfully demonstrated in aqueous media. A notable example is the "on-water" catalyst-free synthesis of Hantzsch dihydropyridines. nih.gov In this protocol, the reaction between an aldehyde, a β-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) proceeds efficiently in water at reflux temperature, providing excellent yields without the need for any catalyst or organic solvent. nih.gov The study found water to be the best medium for this reaction in terms of yield, selectivity, and product purity compared to several organic solvents. nih.gov
In other approaches, aqueous hydrotrope solutions have been used to facilitate the Hantzsch dihydropyridine (B1217469) synthesis under microwave conditions, demonstrating another way to leverage water as a reaction medium. nih.gov The synthesis of curcumin-derived 3,4-dihydropyrimidinones has also been reported in aqueous media. nih.gov These examples highlight the potential of water to replace conventional organic solvents in the synthesis of dihydropyridinone-type structures, contributing to safer and more environmentally benign processes.
Atom Economy Considerations in Dihydropyridinone Synthesis
Introduced by Barry Trost, the concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.comprimescholars.com
Atom Economy (%) = (Molecular Weight of Desired Product / Σ Molecular Weights of All Reactants) x 100
Reactions with high atom economy are inherently greener because they generate less waste. jocpr.com Addition and rearrangement reactions are typically 100% atom-economical, while substitution and elimination reactions are less so, as they produce by-products.
Multicomponent reactions (MCRs), such as the Biginelli and Hantzsch reactions used to synthesize dihydropyrimidinones and dihydropyridines, are prime examples of atom-economical processes. ichem.mdresearchgate.net In these one-pot reactions, three or more reactants combine to form a single product, incorporating most, if not all, of the atoms from the starting materials into the final structure. chemmethod.com For example, the classical Biginelli reaction combines an aldehyde, a β-ketoester, and urea. The only by-product is two molecules of water, resulting in a very high theoretical atom economy. This intrinsic efficiency makes MCRs a powerful tool for sustainable synthesis, minimizing waste at the most fundamental level—the reaction design itself. ichem.md
Waste Minimization Strategies
A holistic approach to green synthesis involves implementing multiple strategies to minimize waste generation throughout the chemical process. The synthesis of dihydropyridinones provides an excellent case study for the integration of various waste reduction tactics.
Solvent Elimination : As discussed, performing reactions under solvent-free conditions is a primary strategy to prevent the large volumes of waste associated with solvent use and purification. nih.govbeilstein-journals.orgnih.gov
Catalyst Recycling : The use of heterogeneous and recyclable catalysts, such as zeolites, magnetic nanoparticles, and polymer-supported reagents, drastically reduces waste. beilstein-journals.orgmdpi.comchemmethod.com These catalysts can be easily recovered and reused over multiple reaction cycles, avoiding the need for disposal and the synthesis of new catalysts for each batch. nih.govscispace.com
Atom-Economical Reactions : Employing multicomponent reactions like the Biginelli and Hantzsch syntheses is a fundamental waste prevention strategy. researchgate.net By designing reactions that maximize the incorporation of reactant atoms into the final product, the formation of by-products is inherently minimized. ichem.md
Energy Efficiency : The use of microwave irradiation can significantly reduce reaction times and, consequently, energy consumption compared to prolonged conventional heating. rsc.orgchemrxiv.org
By combining these strategies, chemists can develop synthetic routes to dihydropyridinones that are not only efficient and high-yielding but also environmentally sustainable, aligning with the core tenets of green chemistry. chemmethod.com
Chirality and Asymmetric Synthesis of Dihydropyridinone Derivatives
Enantioselective Synthesis Methods
Enantioselective synthesis refers to chemical reactions that preferentially produce one of two possible enantiomers. For dihydropyridinone derivatives, this is crucial as different enantiomers can exhibit vastly different biological activities. nih.gov Organocatalysis has emerged as a powerful tool for these transformations, offering metal-free pathways to chiral heterocycles. nih.govnih.gov
Chiral catalysts are the cornerstone of enantioselective synthesis, guiding the formation of a specific stereoisomer. Several classes of organocatalysts have proven effective in the synthesis of dihydropyridinones.
Chiral Isothioureas : Catalysts like tetramisole (B1196661) and its derivatives (e.g., HyperBTM) are highly effective in promoting annulation reactions to form dihydropyridinones. nih.govrsc.orgnih.gov These catalysts activate carboxylic acid derivatives or their equivalents to form chiral acyl ammonium (B1175870) intermediates, which then react with high stereocontrol. acs.org For example, the isothiourea-catalyzed reaction between arylacetic acids and saccharin-derived ketimines can produce trans-dihydropyridinones with excellent diastereo- and enantioselectivity (up to >95:5 dr, >99:1 er). rsc.orgnih.gov Lowering reaction temperatures, such as to -78 °C, has been shown to improve enantiomeric excess (ee). nih.gov
Chiral N-Heterocyclic Carbenes (NHCs) : NHCs are versatile organocatalysts used in a variety of annulation strategies to build the dihydropyridinone core. researchgate.netacs.org They can catalyze [4+2], [3+3], and [2+4] cyclocondensations. acs.orgrsc.org For instance, the enantioselective NHC-catalyzed [2+4] cyclocondensation of α-chloroaldehydes with saccharine-derived 1-azadienes yields dihydropyridinones with exclusive cis-selectivity and excellent enantioselectivities. rsc.org These reactions often proceed through the formation of key intermediates like acylazoliums or homoenolates. nih.gov
Chiral Amines : While perhaps more commonly associated with enamine catalysis for other ring systems, chiral primary and secondary amines, often used in conjunction with an acid co-catalyst, can facilitate asymmetric variants of multicomponent reactions like the Biginelli reaction to produce chiral dihydropyrimidinones, which are structurally related to dihydropyridinones. nih.gov Bifunctional catalysts that incorporate a thiourea (B124793) moiety alongside a primary amine group have also been developed for such transformations. nih.gov
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | (-)-Tetramisole | CH₂Cl₂ | -60 | 62 | 84 |
| 2 | (-)-Tetramisole | CH₂Cl₂ | -78 | 74 | 91 |
| 3 | (-)-Tetramisole | THF | -78 | 40 | 86 |
| 4 | (-)-Tetramisole | MeCN | -30 | 70 | racemic |
Asymmetric cycloaddition reactions are powerful methods for constructing cyclic molecules like dihydropyridinones in a stereocontrolled manner. researchgate.net These reactions are often formal cycloadditions, proceeding through multi-step cascade or domino sequences that culminate in the heterocyclic ring. mdpi.com
N-Heterocyclic carbene (NHC) catalysis is frequently used to mediate formal [4+2] and [3+3] cycloadditions. acs.orgrsc.org In a typical NHC-catalyzed [4+2] cyclocondensation, an α-chloroaldehyde can be used as a two-carbon component that reacts with a four-carbon 1-azadiene component. acs.orgrsc.org The chiral NHC catalyst ensures that the cycloaddition proceeds enantioselectively, leading to highly enantioenriched dihydropyridinone products. rsc.org Similarly, chiral phosphoric acids have been used to catalyze formal [3+2] cycloadditions of different nitrogen-containing heterocycles, demonstrating the broad utility of organocatalytic cycloadditions. nih.gov These strategies are fundamental for accessing complex molecular frameworks with multiple stereocenters. rsc.org
The stereoselective Michael addition is a key step in many synthetic routes toward chiral dihydropyridinones. nih.gov This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of dihydropyridinone synthesis, this often occurs as the initial step in a cascade sequence.
A common strategy is the isothiourea-catalyzed Michael addition-lactamization cascade. nih.govresearchgate.net Here, a chiral isothiourea catalyst generates a chiral ammonium enolate from a carboxylic acid precursor. This enolate then acts as the Michael donor, adding to a suitable Michael acceptor (such as an imine or a related electrophile). The resulting intermediate undergoes a subsequent intramolecular cyclization (lactamization) to furnish the final dihydropyridinone heterocycle. nih.gov The stereochemistry of the final product is determined during the initial C-C bond-forming Michael addition step, which is controlled by the chiral catalyst. This approach allows for the synthesis of highly functionalized dihydropyridinones with excellent enantioselectivity. nih.govresearchgate.net
Diastereoselective Control in Dihydropyridinone Formation
When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective control—the ability to selectively form one diastereomer over others—is critical for synthesizing a single, pure compound. youtube.com In dihydropyridinone synthesis, this often translates to controlling the relative stereochemistry, for example, achieving a cis or trans relationship between substituents on the ring.
The choice of catalyst and reaction conditions can dictate the diastereomeric outcome. For example, in NHC-catalyzed syntheses, different precursors can lead to opposite diastereomers. The reaction of enals or α-chloroaldehydes with azadienes can be tuned to produce dihydropyridinones with exclusive cis-selectivity. rsc.org Conversely, using different starting materials like α,β-unsaturated acids or α-bromoenals in NHC-catalyzed [3+3] annulations can lead to products with trans-selectivity. rsc.org Isothiourea catalysis has also been optimized to selectively produce trans-dihydropyridinones from saccharin-derived ketimines, achieving high diastereomeric ratios (up to >95:5 dr). rsc.orgnih.gov This level of control is essential for creating stereodefined molecules. nih.gov
Synthesis of Stereodefined Dihydropyridinones
The ultimate goal of asymmetric synthesis in this field is the creation of stereodefined dihydropyridinones, where the absolute configuration of every stereocenter is known and controlled. nih.gov This is achieved by combining the enantioselective and diastereoselective strategies discussed previously. Methodologies that can generate polysubstituted heterocycles with multiple stereodefined centers, including quaternary carbons, are particularly valuable. nih.gov
Isothiourea-mediated catalysis has been successfully applied to produce stereodefined 3,5,6-substituted dihydropyridinones in high yield and enantioselectivity. nih.govresearchgate.net By carefully selecting the catalyst, substrates, and reaction conditions, chemists can navigate a complex potential energy surface to favor the formation of a single stereoisomer out of many possibilities. Telescoped or one-pot reaction sequences, where multiple transformations occur in a single flask, are efficient ways to build molecular complexity and generate stereodefined products, such as pyrrolidines, in a highly controlled manner. acs.orgnih.gov These advanced synthetic approaches are crucial for accessing specific, complex chiral molecules like 3-Amino-1-butyl-1,2-dihydropyridin-2-one.
Kinetic Resolution Approaches
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is converted to a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org A significant drawback of this method is that the maximum theoretical yield for the recovered, enantiomerically-enriched starting material is 50%. mdpi.com
A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR). mdpi.comthieme.de In DKR, the kinetic resolution is combined with an in-situ racemization of the starting material. This means that as the fast-reacting enantiomer is consumed, the slow-reacting enantiomer is continuously converted back into the racemate, making it available for reaction. thieme.de This process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.com Chiral bifunctional catalysts, such as those based on (thio)urea or squaramide scaffolds, are often employed for DKR processes. mdpi.comnih.gov While less commonly reported specifically for dihydropyridinones compared to direct asymmetric synthesis, DKR represents a powerful potential strategy for producing enantiopure versions of these heterocycles from racemic precursors.
Absence of Research Data on the Derivatization of this compound for Chiral Building Blocks
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data are available regarding the derivatization of the chemical compound this compound for its use as a chiral building block in asymmetric synthesis.
The investigation sought to provide a detailed article on the chirality and asymmetric synthesis of dihydropyridinone derivatives, with a specific focus on the derivatization of this compound. However, the search yielded no published studies, patents, or scholarly articles that specifically address the stereoselective functionalization of this particular compound for the creation of chiral synthons.
General methodologies for the asymmetric synthesis of dihydropyridine (B1217469) and piperidine (B6355638) derivatives are well-documented in the field of organic chemistry. These strategies often employ chiral auxiliaries, which are chemical compounds temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. While a wide array of chiral auxiliaries are known and utilized, there is no indication in the available literature that this compound has been explored or developed for this purpose.
Consequently, the requested detailed research findings and data tables for the section "8.5. Derivatization for Chiral Building Blocks" concerning this compound cannot be provided. The absence of such information prevents the generation of a scientifically accurate and informative article that adheres to the user's specific request.
Photochemical Transformations and Reactivity of Dihydropyridinone Systems
Photo-Rearrangement Reactions
The 2-pyridone nucleus is known to undergo various photo-rearrangement reactions, often initiated by the absorption of UV light. These rearrangements can lead to a variety of structural isomers and are highly dependent on the substitution pattern of the pyridone ring and the nature of the solvent.
For N-substituted 4,6-diphenyl-2-pyridones, several novel thermal and photochemical rearrangements have been documented. These reactions are believed to proceed through a mechanism involving the homolytic fission of the N-O bond. rsc.org For instance, the irradiation of 1-phenethoxy-4,6-diphenyl-2-pyridone results in the formation of the 3-benzyl derivative with the elimination of formaldehyde. rsc.org A similar rearrangement is observed for 1-but-3-enoxy-4,6-diphenyl-2-pyridone, which yields the corresponding 3-prop-2-enyl derivative. rsc.org
In a different rearrangement pathway, 1-octyloxy-4,6-diphenyl-2-pyridone rearranges to the 3-octyloxy derivative upon irradiation. rsc.orgrsc.org Furthermore, 1-acyloxy and 1-imidoyloxy substituted 2-pyridones rearrange to give a mixture of the corresponding 3- and 5-substituted products. rsc.org These transformations highlight the lability of the N-substituent and the propensity for migration to the carbon atoms of the pyridone ring under photochemical conditions.
Another class of photorearrangements has been observed for pyridyl-2-nitropropenes. For example, the Pyrex-filtered irradiation of 1-(2-pyridyl)- and 1-(3-pyridyl)-2-nitropropene in acetone (B3395972) solution leads to the high-yield formation of 1-(2-pyridyl)- and 1-(3-pyridyl)-1-hydroxyiminopropan-2-one, respectively. rsc.org
The photolysis of N-isopropoxy-substituted 2(1H)-pyridone demonstrates another facet of photo-rearrangement, where the primary photochemical process is the scission of the N-O bond, leading to the formation of alkoxyl radicals. acs.org
Table 1: Examples of Photo-Rearrangement Reactions of 2-Pyridone Derivatives
| Starting Material | Product(s) | Reaction Conditions | Reference |
|---|---|---|---|
| 1-Phenethoxy-4,6-diphenyl-2-pyridone | 3-Benzyl-4,6-diphenyl-2-pyridone | Photochemical | rsc.org |
| 1-But-3-enoxy-4,6-diphenyl-2-pyridone | 3-Prop-2-enyl-4,6-diphenyl-2-pyridone | Photochemical | rsc.org |
| 1-Octyloxy-4,6-diphenyl-2-pyridone | 3-Octyloxy-4,6-diphenyl-2-pyridone | Photochemical | rsc.orgrsc.org |
| 1-(2-Pyridyl)-2-nitropropene | 1-(2-Pyridyl)-1-hydroxyiminopropan-2-one | Pyrex-filtered irradiation in acetone | rsc.org |
Light-Induced Cyclizations and Annulations
Photocycloaddition reactions are powerful tools for the construction of complex polycyclic systems from relatively simple precursors. Dihydropyridinone and pyridone systems are known to participate in such light-induced transformations.
Intramolecular [2+2] photocycloaddition has been successfully demonstrated for 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains at the 4-position. Irradiation with a mercury low-pressure lamp (λ = 254 nm) in dichloromethane (B109758) at ambient temperature leads to the formation of the corresponding cyclobutane-fused products in good yields and with perfect diastereoselectivity. researchgate.net
In a related study, dehydrosecodine-type intermediates, which contain a dihydropyridine (B1217469) (DHP) subunit, undergo intramolecular [4+2] photocycloaddition to generate the iboga-type alkaloid scaffold. nih.gov Interestingly, under certain conditions, a divergent [2+2] cycloaddition can also occur, leading to the formation of pentacyclic spiroindoline structures. These reactions are initiated by the direct photoactivation of the DHP ring. nih.gov
The 2-pyridone ring itself is a versatile participant in photocycloaddition reactions. Intermolecular [4+4] photocycloaddition of 2-pyridones is a well-established method for the synthesis of eight-membered carbocyclic rings. digitellinc.com The selectivity of these reactions can be controlled, as demonstrated by the reaction of N-butyl-2-pyridone with an excess of 4-methoxy-2-pyridone, which selectively yields the cross-cycloaddition product. nih.gov This reaction produces a tricyclic product with four stereogenic centers in a single step. nih.gov
Furthermore, intramolecular cycloadditions of unactivated olefins to dihydroxypyrimidines, which share structural similarities with dihydropyridinones, have been reported. rsc.org The primary bridged cycloadducts can be isolated and subsequently hydrolyzed. rsc.org
Table 2: Examples of Light-Induced Cyclization Reactions
| Reactant Type | Reaction Type | Product Type | Reference |
|---|---|---|---|
| 5,6-Dihydro-1H-pyridin-2-ones with alkenyl side chains | Intramolecular [2+2] photocycloaddition | Cyclobutane-fused pyridinones | researchgate.net |
| Dehydrosecodine-type intermediates | Intramolecular [4+2] photocycloaddition | Iboga-type scaffold | nih.gov |
| Dehydrosecodine-type intermediates | Intramolecular [2+2] photocycloaddition | Pentacyclic spiroindoline scaffold | nih.gov |
| N-Butyl-2-pyridone and 4-methoxy-2-pyridone | Intermolecular [4+4] photocycloaddition | Tricyclic diazatri-cyclododecadienedione | nih.gov |
Photochemistry of Related Pyridinone Compounds
The photochemistry of 2-pyridone is intrinsically linked to its tautomeric equilibrium with 2-hydroxypyridine. wikipedia.org While the pyridone form is generally more stable, the hydroxypyridine tautomer can play a significant role in the photochemical reactivity. The solvent polarity can influence this equilibrium, with polar solvents favoring the 2-pyridone form. wikipedia.org
Upon UV irradiation, N-substituted 2-pyridones can undergo a variety of transformations. As detailed in section 9.1, N-O bond cleavage is a common primary photochemical process in N-alkoxy and N-acyloxy pyridones, leading to radical intermediates that can then rearrange. rsc.orgacs.org
The synthesis of N-substituted 3-amino-2-pyridones has been extensively developed, providing a platform for a wide range of derivatives. acs.org The photochemical properties of these compounds, however, remain largely unexplored but are of significant interest given the reactivity of the parent systems. The presence of an amino group at the 3-position is expected to influence the electronic properties of the pyridone ring and, consequently, its photochemical behavior.
Site-selective C-H functionalization of 2-pyridones using photochemical methods is an emerging area. rsc.org These reactions often involve the generation of radical intermediates and can be controlled by various factors to achieve substitution at specific positions on the pyridone ring.
Theoretical Investigations of Photochemical Pathways
Computational chemistry provides a powerful lens through which to understand the intricate mechanisms of photochemical reactions. Theoretical studies on 2-pyridone and related systems have offered valuable insights into their excited-state behavior.
The photoionization of 2-pyridone and its tautomer, 2-hydroxypyridine, has been investigated using VUV synchrotron radiation and state-of-the-art calculations. nih.govrsc.org These studies have determined the energies of the cationic ground and excited states and have shown that near the ionization threshold, photoionization is dominated by a direct process. nih.govrsc.org
Ab initio computational methods have been employed to study the photochemistry of the hydrogen-bonded pyridine-water complex. rsc.org These calculations revealed the presence of charge-separated excited states that are stabilized by proton transfer from water to pyridine (B92270), leading to the formation of a biradical species. rsc.org This work provides a framework for understanding how intermolecular interactions can influence the photochemical pathways of pyridine derivatives.
While specific theoretical investigations into the photochemical pathways of 3-Amino-1-butyl-1,2-dihydropyridin-2-one are not available, the computational studies on simpler pyridone systems suggest that the excited-state dynamics would likely involve a complex interplay of different electronic states (e.g., nπ* and ππ* states) and potential for conical intersections that facilitate non-radiative decay and photochemical reactions. The presence of the amino and butyl substituents would undoubtedly influence the energies of these states and the barriers to various reaction pathways.
Potential Applications of Photomodulation
The ability of light to induce specific chemical transformations in pyridinone and dihydropyridinone systems opens up possibilities for their use in various applications based on photomodulation.
One potential application is in the development of photoswitchable molecules. The reversible photochemical reactions, such as certain cycloadditions, could be harnessed to create systems where a specific property (e.g., fluorescence, biological activity) can be turned on or off with light of different wavelengths.
The light-induced release of radicals from N-substituted pyridones, as seen with N-isopropoxy-2(1H)-pyridone, suggests potential applications in photodynamic therapy or as photoinitiators for polymerization reactions. acs.org The ability to generate reactive species at a specific time and location using light is a highly desirable feature in these fields.
Furthermore, the construction of complex, polycyclic scaffolds through photocycloaddition reactions is of great interest in medicinal chemistry and materials science. nih.govnih.gov These light-driven syntheses can provide efficient access to novel molecular frameworks that may possess unique biological or material properties.
While the direct application of this compound in photomodulation is yet to be explored, the rich photochemistry of the parent pyridone and dihydropyridinone systems provides a strong foundation for future research in this area.
Conclusion and Future Research Directions
Summary of Key Advancements in Dihydropyridinone Research
Research into dihydropyridinone and related dihydropyridine (B1217469) cores has yielded significant progress, largely centered on the development of novel and efficient synthetic methodologies. A major thrust has been the move towards greener and more atom-economical approaches. Multicomponent reactions (MCRs), such as the Hantzsch and Biginelli-like reactions, have become cornerstones for the synthesis of dihydropyridine and dihydropyrimidinone scaffolds, respectively. nih.govresearchgate.net These methods offer the advantage of constructing complex molecular architectures in a single step from simple precursors.
Recent advancements have focused on overcoming the limitations of classical methods. This includes the development of transition-metal-free synthetic routes to avoid potential toxicity and environmental concerns associated with metal catalysts. nih.gov Furthermore, nonconventional energy sources like microwave and ultrasound irradiation have been employed to accelerate reaction times, improve yields, and often enable solvent-free conditions, contributing to the principles of green chemistry. researchgate.net For instance, the use of solid-supported catalysts and reagents has facilitated easier product purification and catalyst recycling. nih.gov While much of this research has centered on the 1,4-dihydropyridine (B1200194) and 3,4-dihydropyridin-2-one isomers, the underlying principles offer valuable insights for the synthesis of the 1,2-dihydropyridin-2-one scaffold.
Remaining Challenges in the Synthesis and Functionalization of 3-Amino-1-butyl-1,2-dihydropyridin-2-one
Despite the broader advancements, the synthesis and functionalization of This compound present specific hurdles. A primary challenge lies in achieving regioselective synthesis. The preparation of non-symmetrically substituted pyridines and their dihydrogenated counterparts can be difficult, often resulting in mixtures of isomers. nih.gov Traditional condensation methods may lack the required control for producing the desired 1,2-dihydropyridin-2-one isomer exclusively.
The synthesis of dihydropyridinones can also require pre-functionalized starting materials that are themselves challenging to access, potentially involving multiple synthetic steps, expensive reagents, or harsh reaction conditions. mdpi.com The introduction of the N-butyl group on the nitrogen of the pyridinone ring is typically straightforward, often achieved via N-alkylation of the parent heterocycle. However, the selective introduction of the amino group at the C3-position of the 1,2-dihydropyridin-2-one core can be more complex.
Functionalization of the pre-formed This compound core also poses challenges. The electron-rich nature of the dihydropyridinone ring and the presence of the amino group can lead to multiple reactive sites, complicating selective modifications. For instance, electrophilic aromatic substitution reactions could potentially occur at multiple positions on the heterocyclic ring. However, the development of directing groups offers a potential solution. For example, the related 3-amino-1-methyl-1H-pyridin-2-one has been successfully used as a bidentate directing group to achieve palladium-catalyzed C(sp³)–H activation and arylation at other positions in a molecule. researchgate.net This suggests that the amino group of This compound could be similarly employed to direct functionalization.
Emerging Trends in Dihydropyridinone Chemistry
The broader field of synthetic organic chemistry is witnessing several emerging trends that are applicable to dihydropyridinone chemistry. nih.gov These trends are geared towards enhancing synthetic efficiency, sustainability, and the discovery of novel reactivity.
| Emerging Trend | Description | Relevance to this compound |
| Photocatalysis | The use of visible light to drive chemical reactions, often under mild conditions. | Could enable novel C-H functionalization or cross-coupling reactions on the dihydropyridinone core that are not accessible through traditional thermal methods. |
| Enzyme Catalysis | The use of enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity. | Could be employed for the asymmetric synthesis of chiral dihydropyridinone derivatives or for the selective functionalization of the molecule. |
| Green Chemistry | The design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. | The development of syntheses in benign solvents (like water), under solvent-free conditions, and the use of recyclable catalysts are key areas of focus. nih.gov |
| C-H Activation | The direct functionalization of carbon-hydrogen bonds, which avoids the need for pre-functionalized substrates. | As demonstrated with related aminopyridinones, this could allow for the direct attachment of various functional groups to the dihydropyridinone backbone. researchgate.net |
These emerging trends hold the promise of providing new, more efficient, and selective methods for the synthesis and functionalization of This compound .
Prospects for Further Academic Research on this compound
The unique structural features of This compound open up several avenues for future academic research. A primary focus would be the development of a robust and regioselective synthesis for this specific isomer. This could involve the exploration of novel cycloaddition strategies or the optimization of multicomponent reactions.
A significant area for investigation is the exploration of its coordination chemistry. The presence of the carbonyl oxygen, the ring nitrogen, and the exocyclic amino group provides multiple potential coordination sites for metal ions. The resulting metal complexes could exhibit interesting catalytic or material properties.
Furthermore, the reactivity of the dihydropyridinone core itself warrants deeper investigation. Studies on its behavior in various transformations, such as oxidation, reduction, and cycloaddition reactions, could reveal novel synthetic pathways to more complex heterocyclic systems. The synthesis and profiling of a fragment library based on the 3-aminopyridin-2-one scaffold has already identified inhibitors for certain kinases, suggesting that derivatives of This compound could also be of interest in medicinal chemistry. researchgate.net
Interdisciplinary Research Opportunities
The chemical properties of This compound make it a candidate for exploration in several interdisciplinary fields.
Materials Science : The potential for this molecule to act as a ligand for the formation of coordination polymers or metal-organic frameworks (MOFs) is a significant area for interdisciplinary research. The properties of such materials, including their porosity, stability, and electronic characteristics, could be tuned by the choice of metal ion and by further functionalization of the dihydropyridinone ligand.
Chemical Biology : Given that related aminopyridinone scaffolds have shown biological activity, there is an opportunity to investigate the potential of This compound and its derivatives as probes or modulators of biological processes. researchgate.netgov.bc.ca This would involve collaboration between synthetic chemists and biologists to design, synthesize, and screen libraries of related compounds.
Computational Chemistry : Theoretical studies can play a crucial role in predicting the reactivity, spectral properties, and interaction of This compound with other molecules. Computational modeling can guide synthetic efforts and provide insights into the mechanisms of its reactions and potential biological activities, accelerating the pace of research.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-butyl-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyridones with amines or via functionalization of preformed dihydropyridinone scaffolds. For example, analogous compounds (e.g., 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide) are synthesized using stepwise alkylation and condensation reactions under inert atmospheres . Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield improvements (70–85%) are achievable with catalytic bases like K₂CO₃ .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : Use a multi-technique approach:
- NMR : Compare and NMR shifts with computational predictions (DFT) to assign proton environments, especially for the amino and butyl groups .
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) for SHELXL refinement, leveraging the robustness of SHELX software for small-molecule structures .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. What are the key solubility and stability considerations for handling this compound in aqueous media?
- Methodological Answer : Dihydropyridinones often exhibit poor aqueous solubility due to hydrophobic alkyl chains. Pre-solubilize in DMSO (≤1% v/v) for biological assays. Stability tests (pH 3–9, 25–37°C) via HPLC monitoring over 24–72 hours are recommended. Derivatives like 3,5-dibromo-1-methylpyridin-2(1H)-one show enhanced stability in acidic conditions due to electron-withdrawing substituents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for tautomeric forms of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to model tautomeric equilibria (e.g., keto-enol forms). Compare calculated NMR chemical shifts (via GIAO method) with experimental data to identify dominant tautomers. For example, studies on 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile used DFT to correlate spectral anomalies with intramolecular hydrogen bonding .
Q. What strategies are effective for regioselective functionalization of the dihydropyridinone ring?
- Methodological Answer :
- Electrophilic substitution : Direct bromination at the 5-position using NBS in DMF, as seen in 5-bromo-3-fluoro-1,2-dihydropyridin-2-one synthesis .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aromatic groups at the 4-position .
- Amino group protection : Use Boc anhydride to prevent side reactions during alkylation steps .
Q. How should researchers address discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Replicate studies in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites, as seen in studies on Perampanel (a dihydropyridinone derivative) .
- Molecular docking : Compare binding modes in different protein conformations (e.g., AutoDock Vina) to explain varying IC₅₀ values .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction parameters in high-throughput synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as Box-Behnken or Central Composite Design, to evaluate the impact of temperature, catalyst loading, and solvent ratio on yield. For example, automated platforms for bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] synthesis used DoE to reduce reaction time by 40% .
Q. How can crystallographic data be leveraged to predict solid-state reactivity or polymorph stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
